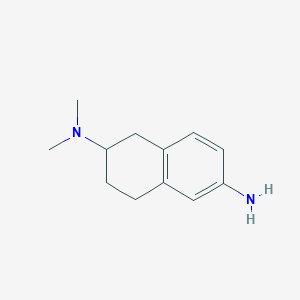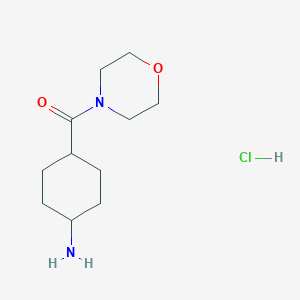
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Catalytic Hydrogenation: The starting material, 4-aminobenzoic ester, undergoes catalytic hydrogenation to form the corresponding amine.
Phthaloyl Formylation: The amine is then subjected to phthaloyl formylation to introduce a formyl group.
Conversion Reaction: The formylated intermediate undergoes a conversion reaction to form the desired product.
Hydrazinolysis Reaction: The intermediate is treated with hydrazine to remove the phthaloyl protecting group.
Amino Protection: The resulting amine is protected using a suitable protecting group.
Ester Group Reduction: The ester group is reduced to form the corresponding alcohol.
Amino Deprotection: The protecting group is removed to regenerate the free amine.
Hydrogen Chloride Salification: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrogen chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like formaldehyde and primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, and condensation reactions can form complex molecules with multiple functional groups .
Wissenschaftliche Forschungsanwendungen
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar amino group and are used in organic synthesis and medicinal chemistry.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group, used in various chemical and industrial applications.
Morpholine Derivatives: Compounds containing a morpholine moiety, widely used in pharmaceuticals and agrochemicals.
Uniqueness
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21ClN2O2 |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
(4-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h9-10H,1-8,12H2;1H |
InChI-Schlüssel |
WLBQSHVQRWUWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)
![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)
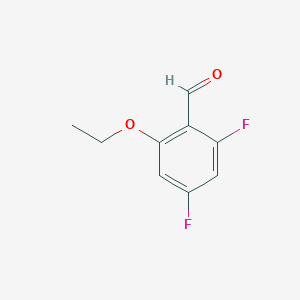
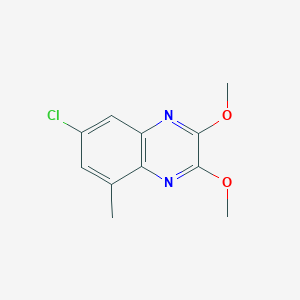
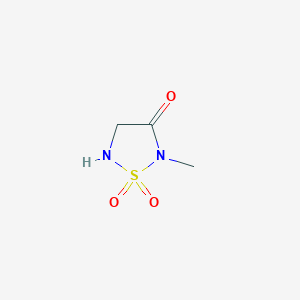
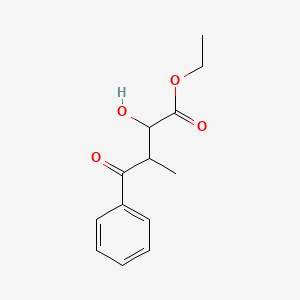
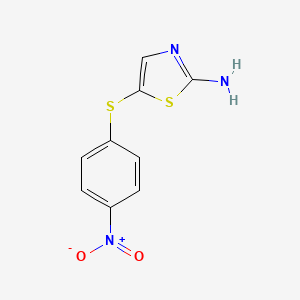
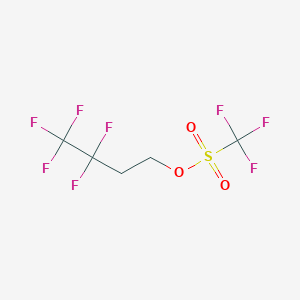
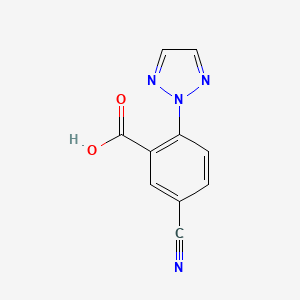
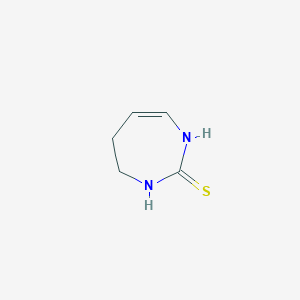
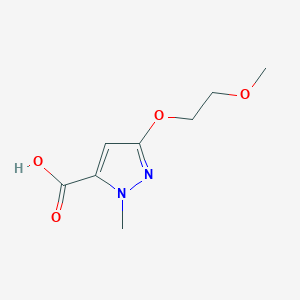
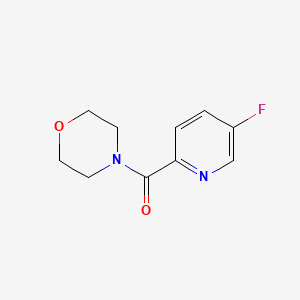
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
